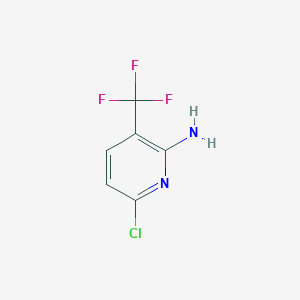
6-Chloro-3-(trifluoromethyl)pyridin-2-amine
Overview
Description
6-Chloro-3-(trifluoromethyl)pyridin-2-amine is a type of aminopyridine . It is a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .
Synthesis Analysis
A series of 2/6-aryl/heteroaryl substituted-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues have been synthesized from dichloropyrimidines by an initial substitution followed by Suzuki coupling with boronic acids or esters . This sequence has made the process cost-effective .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a chloro group at the 6th position and a trifluoromethyl group at the 3rd position .
Chemical Reactions Analysis
This compound can be involved in various chemical reactions. For instance, it can be used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Moreover, it can be used in the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one through a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group and the pyridine moiety. The trifluoromethyl group is known for its unique physicochemical properties, such as its small size (van der Waals radius, 1.47 Å), which is the next smallest atom after hydrogen (van der Waals radius, 1.20 Å), but the atom with the largest electronegativity (3.98) .
Scientific Research Applications
Role in Complex Compound Synthesis
6-Chloro-3-(trifluoromethyl)pyridin-2-amine serves as a precursor in the synthesis of various complex compounds. Its unique structural properties make it a valuable component in the development of coordination chemistry and materials science. The compound is involved in the preparation and characterization of ligands and their complexes, demonstrating significant spectroscopic, magnetic, and biological activities (Boča, Jameson, & Linert, 2011). These complexes are explored for their potential applications ranging from catalysis to environmental remediation.
Environmental Applications
In environmental science, amine-functionalized materials, including those derived from this compound, show promise for the removal of persistent pollutants. These materials are particularly effective in the adsorption and breakdown of perfluoroalkyl and polyfluoroalkyl substances (PFAS), hazardous chemicals widely detected in water supplies (Ateia et al., 2019). The amine functionalities enhance the interaction with PFAS, offering a novel approach to water treatment technologies.
Analytical Method Development
The compound is also central to the development of analytical methods for detecting and quantifying biogenic amines and their metabolites in various matrices. These methodologies are crucial for understanding the biological effects and exposures to certain carcinogenic compounds found in foodstuff and beverages. The precision and sensitivity of these methods allow for the detailed study of compounds' pharmacokinetics and their metabolic pathways, contributing to the field of toxicology and food safety (Teunissen et al., 2010).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward enzymes such as reverse transcriptase .
Mode of Action
This is achieved by lowering the pKa of the cyclic carbamate, thereby facilitating a key hydrogen bonding interaction with the protein .
Biochemical Pathways
For instance, they can impact the microbial fatty acid synthase (FAS) pathway, which plays a crucial role in cell viability .
Pharmacokinetics
The trifluoromethyl group in a molecule is known to influence its pharmacokinetic properties, potentially enhancing its bioavailability .
Result of Action
The presence of a trifluoromethyl group in a molecule can enhance its potency, leading to more pronounced molecular and cellular effects .
Future Directions
Trifluoromethylpyridines, including 6-Chloro-3-(trifluoromethyl)pyridin-2-amine, have found applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has certain stability and degradation characteristics
Dosage Effects in Animal Models
The effects of 6-Chloro-3-(trifluoromethyl)pyridin-2-amine vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known to interact with certain enzymes or cofactors
Transport and Distribution
It is known to interact with certain transporters or binding proteins
properties
IUPAC Name |
6-chloro-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-4-2-1-3(5(11)12-4)6(8,9)10/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMSOSLGTYIFCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluoro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide](/img/structure/B2383856.png)
![1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2383857.png)
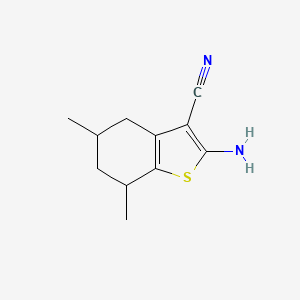
![[5-(Dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2383860.png)
![1,3-Dimethyl-8-[4-(2-piperidylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2383861.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2383863.png)
![(1R,5S)-8-(6-cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2383864.png)
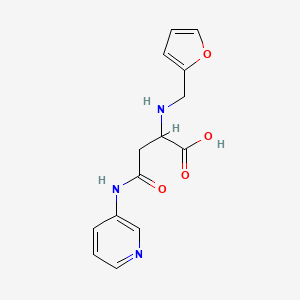
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide](/img/structure/B2383866.png)
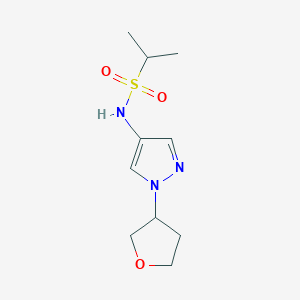

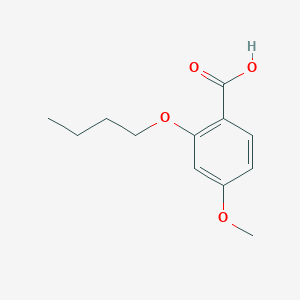
![2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2383872.png)
![N-(2,5-dimethoxyphenyl)-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2383873.png)